molecular formula C13H10N2OS B1349573 6-Phenoxybenzo[d]thiazol-2-amine CAS No. 65948-19-8

6-Phenoxybenzo[d]thiazol-2-amine

Cat. No. B1349573
CAS RN: 65948-19-8
M. Wt: 242.3 g/mol
InChI Key: AGCIBKULIKCGAH-UHFFFAOYSA-N
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Description

6-Phenoxybenzo[d]thiazol-2-amine is a chemical compound belonging to the group of heterocyclic organic compounds. It is used in scientific experiments, and its potential implications in various fields of research and industry have captured the attention of many researchers .


Synthesis Analysis

The synthesis of 6-Phenoxybenzo[d]thiazol-2-amine involves several steps. One method involves the reaction of aniline with ammonium thiocyanate in a mixture of formic acid and glacial acetic acid. The mixture is cooled and bromine is added dropwise. The reaction mixture is then allowed to warm to room temperature overnight. Sodium hydroxide pellets and ice are added until pH 11 is attained, and the mixture is extracted with ethyl acetate .


Molecular Structure Analysis

The molecular formula of 6-Phenoxybenzo[d]thiazol-2-amine is C13H10N2OS. The InChI Code is 1S/C13H10N2OS/c14-13-15-11-7-6-10 (8-12 (11)17-13)16-9-4-2-1-3-5-9/h1-8H, (H2,14,15) .


Physical And Chemical Properties Analysis

6-Phenoxybenzo[d]thiazol-2-amine is a solid compound. Its molecular weight is 242.3 g/mol. The compound has a LogP value of 3.60090, indicating its lipophilicity .

Scientific Research Applications

1. Crystal Structure and Molecular Interaction Studies

6-Phenoxybenzo[d]thiazol-2-amine derivatives exhibit interesting crystal structures and molecular interactions. Research on organic acid–base adducts of similar compounds, like 6-bromobenzo[d]thiazol-2-amine, highlights the significance of N-H...O, O-H...N, and O-H...O hydrogen bonds in their supramolecular assemblies. These studies provide insights into molecular packing and noncovalent interactions which are crucial in the development of new materials and pharmaceuticals (Jin et al., 2014).

2. Synthesis and Spectroscopic Characterization

Research into novel thiophene-benzothiazole derivative compounds, including 6-methylbenzo[d]thiazol-2-amine and 6-methoxybenzo[d]thiazol-2-amine, focuses on their microwave-assisted synthesis and spectroscopic characterization. Such studies are fundamental for developing new compounds with potential applications in various fields, including materials science and pharmaceuticals (Ermiş & Durmuş, 2020).

3. Antitumor and Antimicrobial Activities

Isoxazole derivatives of compounds similar to 6-Phenoxybenzo[d]thiazol-2-amine have been evaluated for their antitumor and antimicrobial properties. Research indicates these derivatives can induce cell cycle arrest and apoptosis in cancer cell lines, offering potential therapeutic applications in oncology (Kumbhare et al., 2014).

4. Corrosion Inhibition Studies

Thiazole derivatives, closely related to 6-Phenoxybenzo[d]thiazol-2-amine, have been explored for their effectiveness as corrosion inhibitors. Their potential in protecting metals like iron and copper from corrosion in acidic environments has been demonstrated, which is significant for industrial applications (Kaya et al., 2016).

5. Synthesis and Application in Dyes

Research on synthesizing reactive dyes based on thiazole derivatives, including compounds related to 6-Phenoxybenzo[d]thiazol-2-amine, showcases their application in dyeing fabrics with enhanced antibacterial properties. This opens avenues in textile industry for developing functional fabrics with added value (Mohamed et al., 2018)

Safety And Hazards

The compound is classified as a warning under the GHS classification. The hazard statements associated with it are H302-H315-H319-H335, indicating that it can cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

6-phenoxy-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2OS/c14-13-15-11-7-6-10(8-12(11)17-13)16-9-4-2-1-3-5-9/h1-8H,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGCIBKULIKCGAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC3=C(C=C2)N=C(S3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40368191
Record name 6-Phenoxybenzo[d]thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40368191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Phenoxybenzo[d]thiazol-2-amine

CAS RN

65948-19-8
Record name 6-Phenoxy-2-benzothiazolamine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Phenoxybenzo[d]thiazol-2-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Phenoxybenzo[d]thiazol-2-amine
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Synthesis routes and methods

Procedure details

20.5 g of ammonium thiocyanate were added to a solution of 25 g of 4-phenoxyaniline in 250 ml of acetic acid, and the mixture was stirred, whilst cooling. While the internal temperature was maintained at 12 to 18° C., 6.95 ml of bromine was added dropwise to the mixture. After completion of the dropwise addition, the mixture was stirred for 2 hours, after which the solvent was removed by evaporation under reduced pressure. 300ml of ethyl acetate and 200 ml of water were added to the residue, and the resulting mixture was neutralized with sodium bicarbonate. The ethyl acetate layer was separated, washed with an aqueous solution of sodium chloride, and then dehydrated over anhydrous magnesium sulfate after which it was concentrated by evaporation under reduced pressure. The solid obtained was triturated in diisopropyl ether, and filtered to give 21.34 g of the title compound, melting at 171-172° C.
Quantity
20.5 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
6.95 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
F Li, J Xie, H Shan, C Sun, L Chen - Rsc Advances, 2012 - pubs.rsc.org
The direct N-monomethylation of aromatic primary amines, including arylamines, arylsulfonamides and amino-azoles, using methanol as a methylating agent has been accomplished in …
Number of citations: 101 pubs.rsc.org

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